ZIKV NS2B-NS3 Protease Inhibition Potency: NSC157058 vs. Structurally Distinct Inhibitor Chemotypes in the Same Primary Screen
In a fluorescence-based enzymatic assay using recombinant ZIKV NS2B‑NS3 protease, 5,6-dichloro-2H-triazolo[4,5-e]pyrazine (NSC157058) inhibited protease activity with an IC50 of 820 nM (pIC50 6.09) [1]. This value positions it as the most potent small-molecule inhibitor identified from a >50,000-compound screen. By comparison, the clinically used photosensitizer temoporfin — a structurally unrelated NS2B-NS3 inhibitor — exhibited an IC50 of 1.1 µM in the same study, representing a 1.34-fold weaker potency [2]. The peptide-based inhibitor aprotinin, while more potent (IC50 ~70 nM), is a 58-amino-acid bovine trypsin inhibitor with poor membrane permeability and oral bioavailability, limiting its utility as a small-molecule probe [2].
| Evidence Dimension | ZIKV NS2B-NS3 protease inhibition (IC50) |
|---|---|
| Target Compound Data | 820 nM (pIC50 6.09) |
| Comparator Or Baseline | Temoporfin: 1.1 µM; Aprotinin: ~70 nM (peptide, non-drug-like) |
| Quantified Difference | 1.34-fold more potent than temoporfin; 11.7-fold less potent than aprotinin but with superior drug-like properties |
| Conditions | Recombinant ZIKV NS2B-NS3 protease fluorescence cleavage assay; substrate concentration at Km; pH 8.5, 25°C [1][2] |
Why This Matters
Procurement of a genuine small-molecule inhibitor with sub-micromolar potency and defined allosteric binding mode distinguishes this compound from peptide-based tools unsuitable for cellular and in vivo pharmacology.
- [1] IUPHAR/BPS Guide to Pharmacology. Zika virus genome polyprotein — NSC157058 Activity Data. GtoPdb Object ID: 2953. Accessed 2026-05-10. https://www.guidetoimmunopharmacology.org/GRAC/ObjectDisplayForward?objectId=2953 View Source
- [2] Shiryaev SA, Farhy C, Pinto A, et al. Characterization of the Zika virus two-component NS2B-NS3 protease and structure-assisted identification of allosteric small-molecule antagonists. Antiviral Res. 2017;143:218-229. doi:10.1016/j.antiviral.2017.04.015 View Source
